3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol
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Overview
Description
3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol is a heterocyclic compound that features both a triazole and an azetidine ring.
Scientific Research Applications
3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Future Directions
The future directions for the study of “3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the known properties of 1,2,4-triazole derivatives, it could be of interest in the fields of medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with azetidin-3-ol in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, safety, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The triazole and azetidine rings can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of functionalized derivatives .
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine ring can interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler analog that lacks the azetidine ring.
Azetidine-3-ol: Lacks the triazole ring but shares the azetidine structure.
1-methyl-1H-1,2,4-triazole: Similar triazole structure but without the azetidine ring.
Uniqueness
3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol is unique due to the combination of the triazole and azetidine rings in a single molecule. This dual-ring structure imparts unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10-5(8-4-9-10)6(11)2-7-3-6/h4,7,11H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHPMJHVJNULNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2(CNC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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